molecular formula C10H11N3 B14118439 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile CAS No. 24403-32-5

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile

Cat. No.: B14118439
CAS No.: 24403-32-5
M. Wt: 173.21 g/mol
InChI Key: HQVNVYFIPYMSHH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile is an organic compound that features a dimethylamino group, a pyridinyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyridine: Similar structure but lacks the acrylonitrile moiety.

    3-(Dimethylamino)acrylonitrile: Similar structure but lacks the pyridinyl group.

    2-(Pyridin-2-yl)acrylonitrile: Similar structure but lacks the dimethylamino group.

Uniqueness

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile is unique due to the presence of all three functional groups (dimethylamino, pyridinyl, and acrylonitrile) in a single molecule

Properties

IUPAC Name

3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVNVYFIPYMSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225213
Record name α-[(Dimethylamino)methylene]-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24403-32-5
Record name α-[(Dimethylamino)methylene]-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24403-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Dimethylamino)methylene]-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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